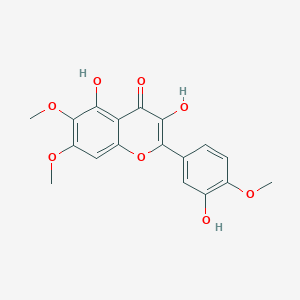
Eupatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eupatin is a natural product that is derived from the plant Eupatorium patens. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In recent years, there has been growing interest in the scientific community in the potential applications of Eupatin in various fields.
Wissenschaftliche Forschungsanwendungen
1. Role in Patient Education and Medicine Development
The European Patients’ Academy (EUPATI) focuses on educating patients to involve them more effectively in the research and development process of new medicines. This initiative enhances the capacity of patients to participate actively in areas such as drug discovery, clinical trials, and health technology assessment, contributing to the development of more patient-centered medicines and health policies (O'Neill, Mitchell, & Twycross, 2016).
2. Medicinal Properties in Various Plant Species
Eupatin, identified in plants like Brickellia californica, exhibits notable medicinal properties. It's found in various forms such as eupatin 3-SO3 Ca1/2, contributing to the plant's pharmacological potential (Mues, Timmermann, Ohno, & Mabry, 1979).
3. Neuroprotective Effects in Alzheimer's Disease
Eupatin demonstrates neuroprotective effects, potentially suitable for Alzheimer's disease treatment. It inhibits neuroinflammation and tau phosphorylation, a key factor in neurodegeneration. This inhibition is achieved through targeting glycogen synthase kinase 3β (GSK3β), suggesting eupatin's role in managing neurodegenerative conditions (Chou, Hsu, Lin, & Yang, 2020).
4. Anti-Inflammatory and Anti-Allergic Properties
Eupatin suppresses allergic inflammation effectively. In studies involving human mast cells and anaphylactic shock models, it inhibited the expression and production of pro-inflammatory cytokines and blocked nuclear factor kappa B activation. These properties indicate eupatin's potential in treating allergic diseases (Song et al., 2017).
5. Impact on Inflammatory Mediators in Macrophages
In macrophages, eupatin demonstrated a suppressive effect on the expression of inflammatory mediators induced by lipopolysaccharides. It modulates the nuclear factor (NF)-κB signaling pathway, indicating its role in managing inflammation-related conditions (Choi et al., 2011).
6. Chondroprotective and Antinociceptive Effects in Osteoarthritis
Eupatilin exhibits chondroprotective properties and reduces pain in osteoarthritis models. It attenuates oxidative damage and catabolic activity in chondrocytes, suggesting its potential as a therapeutic option for osteoarthritis treatment (Jeong et al., 2015).
7. Antidiabetic Properties
Eupatilin has been shown to improve hepatic and plasma glucose metabolism and increase insulin secretion in type 2 diabetic models. This suggests its role as an antidiabetic component in medicinal plants like Artemisia species (Kang et al., 2008).
8. Inhibitory Effects on Tumor Invasion
Eupatilin inhibits the growth and invasion of cancer cells, like those in gastric cancer. It modulates several pathways, including NF-κB, to reduce the metastatic potential of cancer cells, highlighting its anti-tumoral properties (Park et al., 2013).
9. Cardioprotective Effects
In studies involving cardiomyocytes, eupatilin showed cardioprotective effects against hypoxia/reoxygenation injury. It activates the Akt/GSK-3β signaling pathway, reducing oxidative stress and apoptosis, indicating its potential in treating myocardial injury (Qiao, Xu, & Yang, 2016).
Eigenschaften
CAS-Nummer |
19587-65-6 |
|---|---|
Produktname |
Eupatin |
Molekularformel |
C18H16O8 |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O8/c1-23-10-5-4-8(6-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3 |
InChI-Schlüssel |
ZZEQOHMDRQUMMH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O |
Andere CAS-Nummern |
19587-65-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



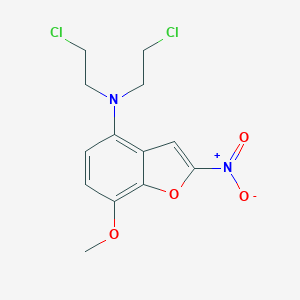

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
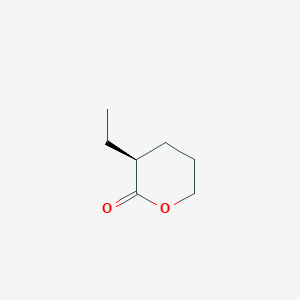
![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
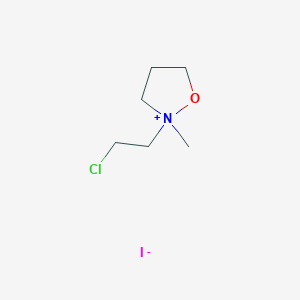

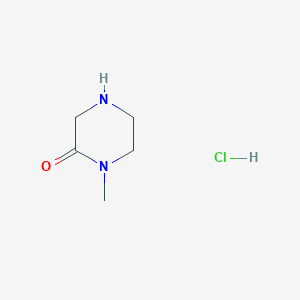





![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)